molecular formula C18H20N4 B2383977 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 1420959-03-0

2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B2383977
CAS No.: 1420959-03-0
M. Wt: 292.386
InChI Key: MZGAGWBCDSKZNZ-UHFFFAOYSA-N
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Description

2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzimidazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the pyridine moiety. The final step involves the formation of the benzimidazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

    Pyridine derivatives: Compounds such as nicotinamide and pyridoxine are structurally related and have comparable pharmacological properties.

    Benzimidazole derivatives: Compounds like albendazole and mebendazole are used as antiparasitic agents and share the benzimidazole core.

Uniqueness

What sets 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole apart is its unique combination of the piperidine, pyridine, and benzimidazole moieties, which may confer distinct pharmacological properties not observed in simpler analogs.

Properties

IUPAC Name

2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-2-4-17-16(3-1)20-18(21-17)15-7-11-22(12-8-15)13-14-5-9-19-10-6-14/h1-6,9-10,15H,7-8,11-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGAGWBCDSKZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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